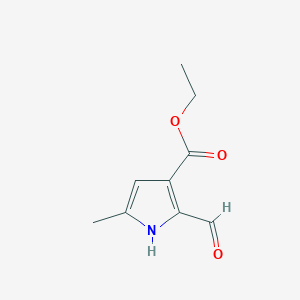

Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate

CAS No.:

Cat. No.: VC18649519

Molecular Formula: C9H11NO3

Molecular Weight: 181.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11NO3 |

|---|---|

| Molecular Weight | 181.19 g/mol |

| IUPAC Name | ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate |

| Standard InChI | InChI=1S/C9H11NO3/c1-3-13-9(12)7-4-6(2)10-8(7)5-11/h4-5,10H,3H2,1-2H3 |

| Standard InChI Key | YDSRJOYRBFWCCI-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=C(NC(=C1)C)C=O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate features a pyrrole ring—a five-membered aromatic heterocycle with one nitrogen atom. The substituents at positions 2 (formyl), 3 (ethyl carboxylate), and 5 (methyl) create distinct electronic and steric environments. The IUPAC name, ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate, precisely denotes these functional groups.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁NO₃ |

| Molecular Weight | 181.19 g/mol |

| IUPAC Name | ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate |

| Canonical SMILES | CCOC(=O)C1=C(NC(=C1)C)C=O |

| InChI Key | YDSRJOYRBFWCCI-UHFFFAOYSA-N |

The formyl group at position 2 enhances electrophilicity, facilitating nucleophilic additions, while the ethyl ester at position 3 offers sites for hydrolysis or transesterification.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

-

¹H NMR: The formyl proton resonates at δ ~9.3 ppm, while the methyl group at position 5 appears as a singlet near δ 2.2 ppm. The ethyl ester’s methylene and methyl groups show multiplets at δ 4.2–4.4 and δ 1.3–1.4, respectively.

-

¹³C NMR: The carbonyl carbons (ester and formyl) appear at δ ~160–170 ppm, with aromatic carbons in the δ 110–140 range.

Mass spectrometry (MS) reveals a molecular ion peak at m/z 181.19, consistent with the molecular weight.

Synthesis and Optimization

Laboratory-Scale Synthesis

The compound is synthesized via cyclization of ethyl acetoacetate and methylamine under acidic conditions. Key steps include:

-

Condensation: Ethyl acetoacetate reacts with methylamine to form an enamine intermediate.

-

Cyclization: Acid catalysis promotes pyrrole ring formation, yielding the core structure.

-

Functionalization: Introduction of the formyl group via Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide.

Reaction monitoring via thin-layer chromatography (TLC) ensures completion, with purification by column chromatography yielding >95% purity.

Industrial Production

Scalable methods employ continuous flow reactors to optimize temperature (50–80°C) and residence time, achieving yields of 70–75%. Automated systems control reagent stoichiometry, minimizing byproducts like dimerized pyrroles.

Physicochemical Properties

Solubility and Stability

The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in ethanol. It degrades under prolonged UV exposure, necessitating storage in amber glass at <25°C.

Reactivity Profile

-

Formyl Group: Undergoes nucleophilic addition (e.g., with amines to form Schiff bases).

-

Ester Group: Susceptible to hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Biological Activities and Mechanisms

Corticotropin-Releasing Factor (CRF) Antagonism

Ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate binds CRF receptors in the pituitary gland, inhibiting corticotropin release. This antagonism modulates the hypothalamic-pituitary-adrenal (HPA) axis, reducing stress hormone (e.g., cortisol) levels.

Mechanism of Action:

-

Receptor Binding: The formyl group interacts with CRF receptor residues via hydrogen bonding.

-

Signal Inhibition: Conformational changes in the receptor block G-protein activation, preventing cAMP synthesis.

Applications in Research and Industry

Medicinal Chemistry

As a CRF antagonist lead compound, it guides the design of neuroactive drugs. Derivatives with improved blood-brain barrier permeability are under investigation.

Organic Synthesis

The aldehyde and ester groups serve as handles for cross-coupling reactions. For example, Suzuki-Miyaura coupling at the formyl position introduces aryl groups, enabling diversity-oriented synthesis.

Comparative Analysis with Structural Analogs

Positional Isomerism

Comparing ethyl 2-formyl-5-methyl-1H-pyrrole-3-carboxylate with its 5-formyl-2-methyl isomer (CAS 1207560-64-2) highlights substituent effects:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume